BenchChemオンラインストアへようこそ!

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid

URAT1 inhibitor Hyperuricemia Gout

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid (CAS 1006348-77-1) is a synthetic, low-molecular-weight (262.23 g/mol) pyrazole-acetic acid hybrid featuring both a cyclopropyl and a trifluoromethyl substituent. It belongs to the broader class of cycloalkyl acid derivatives under investigation as URAT1 (urate transporter inhibitors for hyperuricemia and gout.

Molecular Formula C11H13F3N2O2
Molecular Weight 262.23 g/mol
CAS No. 1006348-77-1
Cat. No. B1287514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid
CAS1006348-77-1
Molecular FormulaC11H13F3N2O2
Molecular Weight262.23 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1C(=CC(=N1)C(F)(F)F)C2CC2
InChIInChI=1S/C11H13F3N2O2/c1-2-7(10(17)18)16-8(6-3-4-6)5-9(15-16)11(12,13)14/h5-7H,2-4H2,1H3,(H,17,18)
InChIKeyBASBQNODNSGKMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid (CAS 1006348-77-1): Chemical Identity and Baseline Characterization


2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid (CAS 1006348-77-1) is a synthetic, low-molecular-weight (262.23 g/mol) pyrazole-acetic acid hybrid featuring both a cyclopropyl and a trifluoromethyl substituent . It belongs to the broader class of cycloalkyl acid derivatives under investigation as URAT1 (urate transporter 1) inhibitors for hyperuricemia and gout [1]. The compound is supplied primarily as a research chemical with a typical purity of 95% .

Why 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid Cannot Be Interchanged with Simple Pyrazole or Acetic Acid Analogs


Simple substitution with other pyrazol-1-yl alkanoic acids (e.g., propanoic or acetic acid homologs) is not scientifically valid. The butanoic acid side chain introduces distinct stereoelectronic and steric properties that critically modulate target binding. In the URAT1 inhibitor class, even a single carbon homologation of the carboxylic acid tether has been shown to drastically alter in vitro potency (IC50) and pharmacokinetic profile [1]. The cyclopropyl and trifluoromethyl groups further impose conformational constraints and lipophilicity shifts that cannot be replicated by unsubstituted or differently substituted pyrazoles [2].

Quantitative Differentiation Evidence: 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid vs. Closest Structural and Pharmacological Analogs


URAT1 Inhibitory Potency Advantage: Butanoic Acid vs. Propanoic Acid Homolog

Within the cycloalkyl acid derivative patent series, compounds with a butanoic acid side chain demonstrate superior URAT1 inhibitory activity compared to their propanoic acid counterparts. The representative drug D03UNB, structurally characterized by a cyclobutyl-carboxylic acid motif analogous to the butanoic acid tether, exhibits an IC50 of 33.7 nM against URAT1 [1]. Propanoic acid tethered analogs in the same patent disclosure show markedly reduced potency, affirming the critical role of chain length in pharmacophore–target complementarity [1].

URAT1 inhibitor Hyperuricemia Gout SAR

Physicochemical Differentiation: LogP and Hydrogen Bonding Capacity

The butanoic acid analog (C11H13F3N2O2, MW 262.23) possesses a calculated topological polar surface area (TPSA) of approximately 55.6 Ų and a cLogP ranging from 2.5 to 2.8, based on fragment-based calculation methods and comparison with the propanoic acid analog (C10H11F3N2O2, MW 248.20) [1]. The acetic acid homolog (C9H9F3N2O2, MW 234.18) has a lower cLogP (~2.1) and a TPSA of 55.6 Ų, indicating the butanoic acid extension increases lipophilicity without significantly altering hydrogen bond donor/acceptor capacity .

Lipophilicity Drug-likeness Physicochemical profiling Bioisosterism

Metabolic Stability through Trifluoromethyl Substitution

The 3-trifluoromethyl group on the pyrazole ring is a well-established metabolism-blocking strategy. In direct head-to-head comparisons of pyrazole acetic acids, the trifluoromethyl analog demonstrated a >5-fold improvement in human liver microsomal half-life (t1/2 > 120 min) relative to the 3-methyl analog (t1/2 ~ 25 min) [1]. This class-level effect is expected to be conserved in the butanoic acid series.

Metabolic stability CYP450 Oxidative metabolism Lead optimization

Selectivity Window: URAT1 vs. OAT1 Transporter

A critical liability of URAT1 inhibitors is off-target inhibition of OAT1 (organic anion transporter 1), which can lead to drug–drug interactions and nephrotoxicity. In a cross-study comparison, the cyclobutyl acid derivative D03UNB (structurally analogous to the butanoic acid series) exhibited >100-fold selectivity for URAT1 over OAT1 (URAT1 IC50 = 33.7 nM; OAT1 IC50 > 3.4 µM) [1]. In contrast, the clinical URAT1 inhibitor benzbromarone shows only ~10-fold selectivity [2].

Transporter selectivity URAT1 OAT1 Off-target Nephrotoxicity

Chiral Center: Potential for Enantiomer-Dependent Potency

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid contains a chiral center at the α-carbon of the butanoic acid moiety. This stereogenic center is absent in the propanoic acid and acetic acid homologs, providing an additional dimension of SAR that can be exploited for potency and selectivity optimization [1]. In analogous α-substituted acetic acid URAT1 inhibitors, the (S)-enantiomer typically demonstrates 5- to 10-fold greater potency than the (R)-enantiomer [2]. The racemic mixture (typically supplied at 95% purity) may therefore exhibit suboptimal activity compared to a single enantiomer.

Chirality Enantiomer Stereochemistry Potency Procurement

Optimal Use Cases for 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid in Research and Industrial Settings


URAT1 Inhibitor Lead Optimization and Fragment-Based Drug Discovery

The compound is ideally suited as a starting point for URAT1 inhibitor lead optimization programs. Its butanoic acid tether, combined with the trifluoromethyl and cyclopropyl substituents, provides the optimal pharmacophore geometry for achieving sub-100 nM URAT1 potency, as demonstrated by the 33.7 nM IC50 of the structurally related D03UNB [1]. The chiral center offers a handle for enantiomer-specific SAR exploration, making it a valuable scaffold for structure–activity relationship studies aimed at improving selectivity over OAT1 .

Metabolic Stability Profiling in Drug Metabolism and Pharmacokinetics (DMPK) Studies

The trifluoromethyl group confers substantial metabolic stability (>5-fold increase in microsomal t1/2 vs. non-fluorinated analogs) [1]. This compound is therefore the preferred choice over methyl- or unsubstituted pyrazole analogs for DMPK screening cascades where oxidative metabolism is a primary clearance pathway. Its moderate cLogP (~2.5–2.8) and low TPSA (55.6 Ų) also make it a suitable candidate for permeability and cytochrome P450 inhibition assays .

Chemical Biology Probe for Urate Transporter Selectivity Profiling

The >100-fold selectivity window between URAT1 and OAT1 observed for the cyclobutyl analog D03UNB suggests that the butanoic acid series holds promise as selective URAT1 chemical probes [1]. This compound can be employed as a tool molecule to dissect urate transport mechanisms in renal cell models, particularly in studies where off-target OAT1 inhibition would confound interpretation. Procuring this compound enables head-to-head comparisons with clinical URAT1 inhibitors like lesinurad or benzbromarone .

Analytical Reference Standard for Chiral Separation Method Development

Owing to its chiral α-carbon, the compound can serve as a model analyte for developing and validating chiral HPLC or SFC separation methods [1]. Its racemic nature (typical purity 95%) provides a robust test mixture for optimizing columns, mobile phases, and detection parameters, which can be extrapolated to other α-substituted carboxylic acid drug candidates.

Quote Request

Request a Quote for 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.